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hupR(1) protein

Two-component signal transduction Transcriptional regulation Hydrogenase expression

The hupR(1) protein (CAS 144131-07-7) is the hydrogenase transcriptional regulatory protein HupR from the photosynthetic bacterium Rhodobacter capsulatus. It belongs to the nitrogen regulatory protein C (NtrC) subfamily of response regulators and functions as the transcriptional activator of the membrane-bound [NiFe]-hydrogenase structural operon hupSLC.

Molecular Formula C8H11NO2
Molecular Weight 0
CAS No. 144131-07-7
Cat. No. B1176196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehupR(1) protein
CAS144131-07-7
SynonymshupR(1) protein
Molecular FormulaC8H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HupR(1) Protein (CAS 144131-07-7) – A NtrC-Family Response Regulator with Inverted Phosphorylation Logic for Hydrogenase Research


The hupR(1) protein (CAS 144131-07-7) is the hydrogenase transcriptional regulatory protein HupR from the photosynthetic bacterium Rhodobacter capsulatus [1]. It belongs to the nitrogen regulatory protein C (NtrC) subfamily of response regulators and functions as the transcriptional activator of the membrane-bound [NiFe]-hydrogenase structural operon hupSLC [2]. As part of the HupT/HupR two-component system, HupR directly controls hydrogen uptake gene expression in response to molecular H₂ availability [3]. Unlike canonical NtrC-family members, HupR exhibits an inverted regulatory logic — it activates transcription in its unphosphorylated state and is inhibited upon phosphorylation — and transduces signals through σ⁷⁰ RNA polymerase rather than the σ⁵⁴ (RpoN) factor [4]. These unusual properties make HupR a mechanistically distinct model for studying phosphorylation-independent transcriptional activation and hydrogenase regulation.

Why NtrC or HoxA Cannot Substitute for HupR(1) Protein (CAS 144131-07-7) in Hydrogenase Regulation Assays


Generic response regulators within the NtrC family — including the prototypical enteric NtrC, hydrogenase regulator HoxA, and nitrogen-fixation activator NifA — share a conserved domain architecture but diverge fundamentally in three operational parameters that prevent functional interchange with HupR [1]. First, these canonical regulators require phosphorylation of their receiver domain for activation, whereas HupR activates transcription exclusively in the unphosphorylated state and is silenced by phosphorylation [2]. Second, they universally couple to the σ⁵⁴-RNAP holoenzyme and depend on ATP hydrolysis for open-complex formation; HupR instead operates through σ⁷⁰-RNAP without ATPase requirement [3]. Third, the specific enhancer sequence recognized by HupR (TTG-N₅-CAA at −162/−152 nt) differs from the upstream activating sequences bound by its closest analogs, making simple domain-swap or complementation strategies ineffective [2]. These non-overlapping mechanistic properties mean that selecting HupR over its in-class alternatives is mandatory for any experimental system designed to interrogate phosphorylation-independent, σ⁷⁰-dependent transcriptional activation of [NiFe]-hydrogenase genes.

Quantitative Differentiation Evidence for HupR(1) Protein (CAS 144131-07-7) vs. NtrC-Family Response Regulators


Inverted Phosphorylation–Activity Relationship: HupR Constitutively Activates hupSL in Unphosphorylated State Whereas NtrC Requires Phosphorylation

HupR is the only well-characterized NtrC-family member that activates transcription in the unphosphorylated state and becomes inactive upon phosphorylation — the direct functional inverse of the prototypical NtrC from Escherichia coli, which is activated by phosphorylation [1]. Site-directed mutagenesis of the phosphorylation-site aspartate (D54) in HupR to non-phosphorylatable residues yielded strains with high, constitutive hydrogenase activity — even in the absence of the natural inducer H₂ — indistinguishable from HupT⁻ (kinase-dead) strains, confirming that unphosphorylated HupR is the active transcriptional activator [2]. In contrast, E. coli NtrC requires phosphorylation of its conserved Asp54 to oligomerize, hydrolyze ATP, and activate σ⁵⁴-dependent transcription, with phosphorylated NtrC showing orders-of-magnitude higher activity than unphosphorylated NtrC [3].

Two-component signal transduction Transcriptional regulation Hydrogenase expression Response regulator phosphorylation

Sigma Factor Specificity: HupR Utilizes σ⁷⁰-RNAP Without ATPase Requirement, Unlike NtrC/HoxA Which Require σ⁵⁴ and ATP Hydrolysis

HupR activates transcription through the housekeeping σ⁷⁰-RNA polymerase holoenzyme and does not require ATP hydrolysis for transcriptional initiation [1]. This is in direct contrast to all other well-studied NtrC-family activators — including E. coli NtrC, Klebsiella pneumoniae NifA, and the hydrogenase regulator HoxA — which are strictly σ⁵⁴-dependent enhancer-binding proteins (EBPs) that must hydrolyze ATP via their central AAA+ domains to remodel the σ⁵⁴-RNAP closed complex into an open complex [2]. The central domain of HupR, while structurally homologous to the AAA+ ATPase domain of NtrC1 from Aquifex aeolicus, lacks ATPase activity when expressed and purified alone [3].

Sigma factor utilization RNA polymerase holoenzyme ATPase-independent activation Transcription initiation

Enhancer-Binding Sequence Specificity: HupR Recognizes a Unique TTG-N₅-CAA Motif at a Defined Position Upstream of hupSL

Gel-retardation and DNase I footprinting assays with purified HupR protein mapped its binding to a 50‑bp region of the hupS promoter (phupS) centered on the enhancer sequence 5′-TTG-N₅-CAA-3′ at position −162/−152 relative to the transcription start site [1]. This motif differs from the enhancer sequences recognized by NtrC (typically TTGCA-N₃-TTGCA or related inverted repeats at −100 to −150 nt) and by NifA (TGT-N₁₀-ACA), providing distinct cis-regulatory specificity [2]. The binding of unphosphorylated HupR to this enhancer does not require σ⁵⁴, whereas NtrC binding to its enhancer is functionally coupled to σ⁵⁴-RNAP recruitment [3].

DNA binding specificity Enhancer element Footprinting Promoter architecture

Phosphorylation-Dependent Dimerization: HupR Receiver Domain Forms a Weak Apo-Dimer That Is Strengthened by Phosphorylation Mimic, Contrasting with NtrC Activation Mechanism

Crystal structures of the HupR receiver domain (PDB: 2JK1 for apo wild-type, 2VUI for BeF₃⁻-bound phospho-mimic, 2VUH for D55E mutant) reveal that the N-terminal receiver domain forms a dimer in both nonphospho and phospho-mimic states, but the dimer interface is notably strengthened in the presence of the phosphorylation mimic BeF₃⁻ [1]. Analytical ultracentrifugation confirmed that the wild-type HupR receiver domain forms a weak dimer in solution (estimated Kd in the micromolar to high-nanomolar range), which is tightened upon BeF₃⁻ binding [1]. This behavior is mechanistically distinct from NtrC, where phosphorylation promotes receiver domain dimerization that activates the adjacent AAA+ domain for ATP hydrolysis and σ⁵⁴ interaction; in HupR, the strengthened dimer correlates with transcriptional inhibition rather than activation [2]. The full-length HupR crystallizes as a V-shaped dimer with approximate dimensions 80 Å (length) × 40 Å (width) × 85 Å (thickness) as determined by electron crystallography at ~23 Å resolution [3].

Receiver domain dimerization X-ray crystallography Phosphorylation mimic BeF₃⁻

Operon-Specific Regulation: HupR Confined to hupSL Activation While NtrC and NifA Have Pleiotropic Targets

HupR exerts narrow regulon control, being genetically dedicated to the activation of the hupSLC operon encoding the uptake [NiFe]-hydrogenase in R. capsulatus, with no evidence of cross-regulation of nitrogen assimilation or other σ⁵⁴-dependent operons [1]. In contrast, NtrC (also called NRI) in enteric bacteria regulates over 100 genes involved in nitrogen scavenging, and NifA regulates the entire nif regulon for nitrogen fixation [2]. This operon-level restriction makes HupR a more precise tool for synthetic biology applications where hydrogenase expression must be uncoupled from pleiotropic metabolic responses.

Regulon specificity Hydrogenase gene cluster Signal transduction fidelity Biosensor engineering

Recommended Research and Industrial Application Scenarios for HupR(1) Protein (CAS 144131-07-7)


Phosphorylation-Independent Transcriptional Activation Studies in Two-Component Systems

HupR serves as the premier model for investigating how response regulators can activate transcription without the phosphorylation signal that is required by all other NtrC-family members. The availability of D54 phosphorylation-site mutants that constitutively activate hupSL transcription even in the absence of inducer H₂ [1] makes HupR uniquely suited for in vitro reconstitution of phosphorylation-independent enhancer-dependent transcription, allowing dissection of the minimal requirements for σ⁷⁰-RNAP activation at bacterial enhancers [2].

Hydrogenase Gene Regulation and Metabolic Engineering for Biohydrogen Production

Because HupR is the sole dedicated transcriptional activator of the uptake [NiFe]-hydrogenase operon in R. capsulatus, plasmids or strains expressing HupR or its constitutive mutants are essential for genetic modification of hydrogenase expression levels in biohydrogen research [1]. The invertible phosphorylation logic allows researchers to independently titrate hydrogenase synthesis by manipulating HupT kinase activity or HupR phosphorylation state without affecting other metabolic pathways [3].

Structural Biology of Receiver Domain Dimerization and Signal Inversion

The solved crystal structures of the HupR receiver domain in apo (2JK1), phospho-mimic BeF₃⁻-bound (2VUI), and D55E mutant (2VUH) states provide the only structural framework for studying how phosphorylation can strengthen dimerization while simultaneously inhibiting transcriptional output — a functional inversion relative to NtrC [1]. These structures enable comparative biophysical studies and rational protein engineering of phosphorylation-switch logic [2].

Orthogonal Hydrogenase Biosensor Development

The narrow target regulon of HupR — limited to the hupSLC operon — combined with its σ⁷⁰-dependent mechanism that avoids cross-activation of σ⁵⁴ regulons, makes HupR-based genetic circuits an optimal choice for constructing orthogonal H₂-sensing or hydrogenase-expression modules in heterologous hosts where pleiotropic effects of NtrC or NifA would be undesirable [1].

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